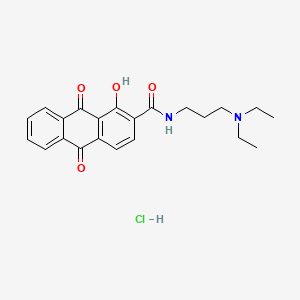
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a carboxamide group attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the carboxamide group.
Amidation Reaction: Anthracene is first converted to 2-anthracenecarboxylic acid. This is achieved through oxidation reactions using reagents such as potassium permanganate.
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with an amine, specifically N-(3-(diethylamino)propyl)amine, under appropriate conditions.
Hydroxylation and Oxidation: The resulting amide undergoes hydroxylation and oxidation to form the final compound, 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.
科学研究应用
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Anthracenecarboxamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride
- 2-Anthracenecarboxylic acid
Uniqueness
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its diethylamino group, in particular, differentiates it from similar compounds and contributes to its specific reactivity and applications.
属性
CAS 编号 |
81086-00-2 |
|---|---|
分子式 |
C22H25ClN2O4 |
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-1-hydroxy-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O4.ClH/c1-3-24(4-2)13-7-12-23-22(28)17-11-10-16-18(21(17)27)20(26)15-9-6-5-8-14(15)19(16)25;/h5-6,8-11,27H,3-4,7,12-13H2,1-2H3,(H,23,28);1H |
InChI 键 |
HOXGZYAQCNMXOO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


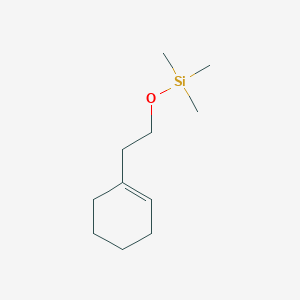
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
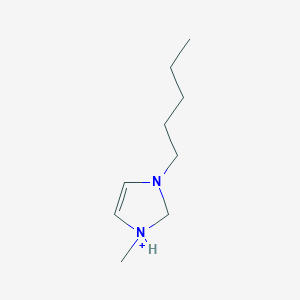
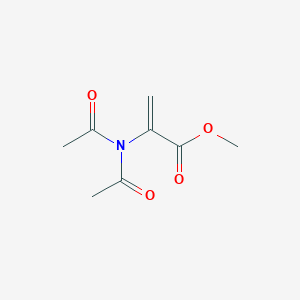

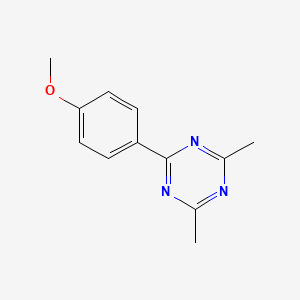
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
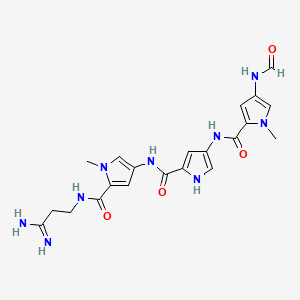
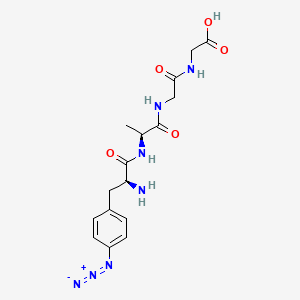

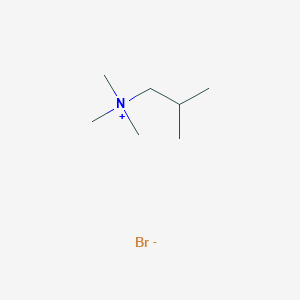
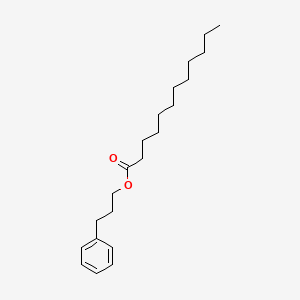
![4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14415451.png)
